molecular formula C18H18N4O4 B3006198 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879458-73-8

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B3006198
CAS No.: 879458-73-8
M. Wt: 354.366
InChI Key: MMJSMUHREOUBDM-UHFFFAOYSA-N
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Description

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenoxyacetohydrazide backbone with a pyrazolyl substituent, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to a phenoxyacetohydrazide moiety. The reaction conditions often include the use of methanol as a solvent and stirring at room temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenoxy or pyrazolyl rings.

Scientific Research Applications

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-25-16-5-3-2-4-12(16)14-9-20-22-18(14)13-7-6-11(8-15(13)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSMUHREOUBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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